molecular formula C16H15N5O2 B6469590 N-(4-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640866-50-6

N-(4-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6469590
CAS No.: 2640866-50-6
M. Wt: 309.32 g/mol
InChI Key: JCBFPFRBHZQRMJ-UHFFFAOYSA-N
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Description

The compound “N-(4-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. It has an imidazo[1,2-b]pyridazine core, which is a type of diazine, a class of organic compounds containing a six-membered ring with two nitrogen atoms . Attached to this core are an acetamidophenyl group and a carboxamide group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-b]pyridazine ring, which is a bicyclic structure containing three nitrogen atoms . The acetamidophenyl and carboxamide groups would be attached to specific carbon atoms in this ring.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions typical of diazines and amides . These could include electrophilic substitution, nucleophilic substitution, and hydrolysis reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and heterocyclic core. For instance, the presence of nitrogen in the ring structure could result in weak basicity . The compound’s solubility, melting point, and other properties would depend on the exact arrangement of these groups.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-10-9-21-15(17-10)8-7-14(20-21)16(23)19-13-5-3-12(4-6-13)18-11(2)22/h3-9H,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBFPFRBHZQRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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